molecular formula C36H33ClN2O7 B606214 BMS-1166

BMS-1166

Katalognummer: B606214
Molekulargewicht: 641.1 g/mol
InChI-Schlüssel: QBXVXKRWOVBUDB-GRKNLSHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-1166 ist ein potenter niedermolekularer Inhibitor der Interaktion zwischen dem programmierten Zelltodprotein 1 (PD-1) und dem programmierten Zelltodliganden 1 (PD-L1). Diese Verbindung gehört zu einer Klasse von Immuncheckpoint-Inhibitoren, die in der Krebs-Immuntherapie vielversprechende Ergebnisse gezeigt haben. Durch die Blockierung der Interaktion zwischen PD-1 und PD-L1 trägt this compound zur Reaktivierung von T-Zellen bei und verstärkt so die Fähigkeit des Immunsystems, Krebszellen anzugreifen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden eingesetzt, um die Synthese zu überwachen und die Qualität des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

The primary target of BMS-1166 is the programmed death-1 receptor (PD-1) and its ligand-1 (PD-L1) . PD-1 acts as a T-cell brake, and its interaction with PD-L1 interferes with signal transduction of the T-cell receptor . This leads to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment, resulting in compromised anticancer immunity .

Mode of Action

This compound is a potent PD-1/PD-L1 immune checkpoint inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . This compound induces dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 of 1.4 nM . This antagonizes the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T cell activation .

Biochemical Pathways

This compound affects the PD-1/PD-L1 immune checkpoint pathway . The blockade of this pathway with this compound alleviates the PD-L1-induced exhaustion of T-cells . It also promotes the formation of dimeric PD-L1 in solution .

Result of Action

This compound has been shown to alleviate the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . It also attenuates the inhibitory effect of the cell surface-associated PD-L1 . This results in enhanced tumor immune response .

Action Environment

The action of this compound can be influenced by the tumor microenvironment . For instance, cancer and antigen-presenting cells in the tumor microenvironment produce PD-1 ligands including PD-L1, which impair anticancer immunity when they bind to the PD-1 receptor . This compound, by blocking this interaction, can restore T cell function and enhance tumor immune response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of BMS-1166 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BMS-1166 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Formen von this compound ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an PD-L1 bindet und so dessen Interaktion mit PD-1 verhindert. Diese Blockade reaktiviert T-Zellen, die dann Krebszellen angreifen und zerstören können. Die Verbindung induziert die Dimerisierung von PD-L1, wodurch ihre hemmende Wirkung auf die PD-1/PD-L1-Interaktion weiter verstärkt wird . Zu den beteiligten molekularen Zielstrukturen gehören der PD-1-Rezeptor auf T-Zellen und der PD-L1-Ligand auf Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von BMS-1166

This compound ist einzigartig aufgrund seiner hohen Potenz und Spezifität für die PD-1/PD-L1-Interaktion. Es hat einen IC50-Wert von 1,4 Nanomolar, was es zu einem der effektivsten Inhibitoren seiner Klasse macht . Darüber hinaus unterscheidet es sich von anderen Inhibitoren durch seine Fähigkeit, die Dimerisierung von PD-L1 zu induzieren .

Biologische Aktivität

BMS-1166 is a small-molecule inhibitor specifically targeting the programmed cell death ligand-1 (PD-L1), which plays a crucial role in immune evasion by tumors. This compound has shown promising biological activity in various studies, highlighting its potential as an immunotherapeutic agent in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

This compound functions primarily by inhibiting the interaction between PD-L1 and programmed cell death protein-1 (PD-1). The inhibition of this interaction is significant because it can restore T cell function and enhance anti-tumor immunity.

  • Glycosylation Inhibition : this compound disrupts the glycosylation and maturation of PD-L1 by preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This results in the accumulation of under-glycosylated PD-L1 in the ER, thereby blocking PD-L1/PD-1 signaling pathways .
  • Restoration of T Cell Function : By inhibiting PD-L1 processing, this compound has been shown to restore effector T cell function, as evidenced by increased expression of genes associated with T cell activation such as TNF-α and IFN-γ .

Effects on Cellular Pathways

This compound also influences several key signaling pathways involved in tumor growth and immune response:

  • PI3K/mTOR Pathway : Studies indicate that this compound induces stress activation of the PI3K/mTOR and MAPK pathways in colorectal cancer (CRC) cells. This activation can lead to enhanced cell proliferation and migration inhibition .
  • Combination Therapy : The combination of this compound with other inhibitors, such as BEZ235 (a dual PI3K/mTOR inhibitor), has shown synergistic effects. This combination not only enhances the inhibitory effects on tumor cells but also promotes apoptosis .

IC50 Values

The efficacy of this compound has been quantified through various assays measuring its inhibitory concentration (IC50):

Assay TypeIC50 Value (nM)
HTRF Assay1.4
Cell-based Assay276
Surface Plasmon Resonance (SPR)85.4

These values indicate that this compound is a potent inhibitor of PD-L1, with varying effectiveness depending on the assay method used .

Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Colorectal Cancer : In a study involving SW480 cells, treatment with this compound resulted in significant inhibition of PD-L1 expression and activation of downstream signaling pathways. The combination with BEZ235 further reduced PD-L1 levels and inhibited PI3K/mTOR pathway activation, suggesting a potential therapeutic strategy for CRC patients resistant to single-agent therapies .
  • Lung Cancer : Research demonstrated that this compound effectively altered PD-L1 expression patterns in non-small-cell lung cancer (NSCLC) cells, indicating its potential application in treating this cancer type by enhancing T cell responses against tumor cells .

Eigenschaften

IUPAC Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVXKRWOVBUDB-GRKNLSHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does BMS-1166 interact with its target, and what are the downstream effects of this interaction?

A: this compound binds to human Programmed Death-Ligand 1 (PD-L1) and blocks its interaction with Programmed cell death protein 1 (PD-1). [, , ] This blockade prevents the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, ultimately boosting the immune response against cancer cells. [, ] Specifically, this compound promotes the dimerization of PD-L1, which contributes to its inhibitory mechanism. [, ]

Q2: Can you explain the structural features of this compound that contribute to its ability to induce PD-L1 dimerization?

A: Molecular dynamics simulations revealed that this compound initially binds to one PD-L1 monomer and subsequently facilitates the recruitment of a second PD-L1 monomer, leading to dimerization. [] The dimerization process is stabilized by non-polar interactions involving specific amino acid residues (Ile54, Tyr56, Met115, Ala121, and Tyr123) on both PD-L1 monomers, as well as water bridges involving Lys124. []

Q3: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?

A: Yes, computational studies have explored the SAR of this compound and analogs. [] These studies suggest that specific pharmacophore elements are preferred at different attachment points on the core scaffold of these molecules to enhance inhibitory activity. This information could guide the design of novel inhibitors with improved potency.

Q4: Are there any known concerns regarding the stability of this compound?

A4: While the provided research doesn't explicitly address the stability of this compound, this is a crucial aspect for any drug candidate. Further investigations are needed to assess its stability under various conditions, potential degradation pathways, and strategies to enhance its stability through formulation approaches.

Q5: Have there been any studies on the efficacy of this compound in cellular or animal models?

A: The research primarily focuses on in vitro characterization of this compound. One study utilized a human PD-1/PD-L1 blockade assay based on surface plasmon resonance (SPR) to confirm the blockade effects of this compound. [] Further research using cell-based assays and animal models is necessary to evaluate its efficacy in a biological context and explore its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.